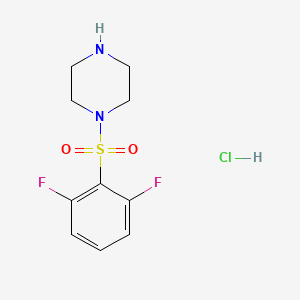

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride

Description

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12F2N2O2S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a 2,6-difluorobenzenesulfonyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2S.ClH/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWERRKCLGIVZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2,6-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

Medicine: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(2,4-Difluorobenzenesulfonyl)piperazine: Similar structure but with different fluorine substitution pattern, leading to variations in reactivity and biological activity.

1-(2,6-Dichlorobenzenesulfonyl)piperazine: Chlorine atoms instead of fluorine, resulting in different chemical properties and applications.

1-(2,6-Difluorobenzenesulfonyl)morpholine:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a synthetic compound notable for its diverse applications in biological and medicinal chemistry. Its molecular formula is C10H12F2N2O2S·HCl, and it features a piperazine ring substituted with a 2,6-difluorobenzenesulfonyl group. This unique structure allows it to interact with various biological targets, making it a valuable compound in drug development and research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which modulates the enzyme's function. Additionally, it can act as an agonist or antagonist in receptor binding studies, influencing various signaling pathways.

Key Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be useful in treating diseases where these enzymes play a critical role.

- Receptor Modulation : It interacts with neurotransmitter receptors, suggesting potential applications in neurological disorders.

Anti-inflammatory Activity

Research indicates that derivatives of piperazine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain piperazine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 87% at concentrations around 10 μM . This highlights the potential of this compound in developing anti-inflammatory medications.

Antimicrobial Properties

Some studies also report antimicrobial activity associated with piperazine derivatives. For example, compounds similar to this compound have demonstrated potency against bacterial strains comparable to standard antibiotics like ciprofloxacin . The ability to inhibit microbial growth positions this compound as a candidate for further exploration in antimicrobial therapies.

Neuropharmacological Studies

The compound's structural analogs have been investigated for their effects on serotonin receptors. Notably, compounds that share structural similarities with this compound have been reported to exhibit multimodal effects on serotonin receptors (5-HT), which are crucial in treating mood disorders . These findings suggest that this compound could be beneficial in addressing psychiatric conditions.

Comparative Analysis

A comparative analysis of similar compounds provides insights into the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,4-Difluorobenzenesulfonyl)piperazine | Different fluorine substitution | Varies in reactivity |

| 1-(2,6-Dichlorobenzenesulfonyl)piperazine | Chlorine atoms instead of fluorine | Different chemical properties |

| 1-(2,6-Difluorobenzenesulfonyl)morpholine | Morpholine instead of piperazine | Varies in biological interactions |

This table illustrates how variations in substitution patterns can lead to different biological activities and potential applications.

Case Study 1: Anti-inflammatory Screening

In a study evaluating the anti-inflammatory effects of various piperazine derivatives, this compound was included among compounds that showed promising inhibition of TNF-α and IL-6. The results indicated that this compound could serve as a lead for developing new anti-inflammatory agents .

Case Study 2: Neuropharmacological Potential

Another research project focused on the neuropharmacological effects of piperazine derivatives. The study found that certain compounds exhibited significant binding affinity to serotonin receptors, suggesting their potential utility in treating major depressive disorders . This reinforces the idea that this compound may have similar therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

- React 2,6-difluorobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., K₂CO₃ or triethylamine).

- Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Hydrochloride salt formation can be achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization .

Key Considerations:

- Monitor reaction progress via TLC (e.g., 1:2 hexane/ethyl acetate) .

- Optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride or bis-sulfonated derivatives .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Assess purity (>98%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS):

Data Validation:

- Cross-reference with pharmacopeial standards for piperazine derivatives (e.g., USP methods for related compounds) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Storage:

- Waste Disposal:

- Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Emergency Measures:

- In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility Discrepancies:

- Stability Under Stress Conditions:

Case Study:

- If conflicting melting points are reported (e.g., 225°C vs. 230°C), perform DSC analysis with certified reference materials .

Q. What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A/2A), given structural similarities to phenylpiperazine derivatives .

- QSAR Modeling:

Validation:

- Compare computational predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

- pH-Dependent Stability:

- Incubate in buffers (pH 2–9) and quantify degradation via HPLC. Piperazine sulfonamides are typically stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .

- Thermal Stability:

Mitigation Strategies:

- Use stabilizers like antioxidants (e.g., BHT) in long-term storage .

Q. What mechanisms underlie its potential biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Inhibition Assays:

- Receptor Profiling:

- Radiolabeled ligand competition assays (e.g., [³H]-WAY-100635 for 5-HT₁A receptors) .

Hypothesis-Driven Approach:

- Link activity to structural motifs (e.g., fluorobenzenesulfonyl group enhances blood-brain barrier permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.